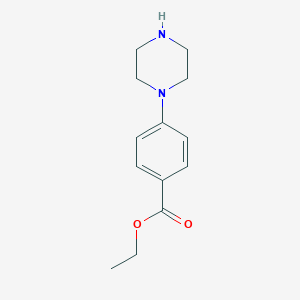

Ethyl 4-(piperazin-1-yl)benzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEHTFFLOHTFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375604 | |

| Record name | ethyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80518-57-6 | |

| Record name | ethyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80518-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(piperazin-1-yl)benzoate: A Cornerstone Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 4-(piperazin-1-yl)benzoate, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic routes, and its versatile applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Importance of the Piperazine Moiety

This compound, identified by its CAS Number 80518-57-6, is a bifunctional organic molecule that has garnered significant interest in the pharmaceutical sciences.[1][2][3] Its structure marries a para-substituted ethyl benzoate group with a piperazine ring. The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[4][5] Its unique physicochemical properties, including high polarity, structural rigidity, and the capacity for hydrogen bond formation, often impart favorable pharmacokinetic profiles to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[4][5] Consequently, this compound serves as a versatile starting material for the synthesis of a diverse array of biologically active compounds.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is critical for its effective use in synthesis and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 80518-57-6 | [1][2][3][6][7] |

| Molecular Formula | C13H18N2O2 | [1][2][3][6][7] |

| Molecular Weight | 234.29 g/mol | [1][7] |

| Melting Point | 100 - 105 °C | [3][6][8] |

| Boiling Point | 388.9 ± 27.0 °C at 760 mmHg | [6][8] |

| Appearance | Colorless to light yellow crystalline powder | [3] |

| Purity | Typically ≥ 97% | [1][8] |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-(1-Piperazinyl)benzoic acid ethyl ester, Ethyl 4-piperazinobenzoate, N-(4-Ethoxycarbonylphenyl)piperazine | [1][3][6] |

Synthesis and Methodology

The synthesis of this compound is well-documented, with a common and efficient method involving the reaction of ethyl 4-aminobenzoate with bis-(2-chloroethyl)-amine hydrochloride.[9][10] This reaction proceeds via a double N-alkylation to form the piperazine ring.

Reaction Mechanism and Rationale

The synthesis involves the initial nucleophilic attack of the primary amine of ethyl 4-aminobenzoate on one of the electrophilic chloroethyl groups of bis-(2-chloroethyl)-amine. This is followed by an intramolecular cyclization where the secondary amine attacks the remaining chloroethyl group, forming the piperazine ring. The addition of a base, such as potassium carbonate, is crucial to neutralize the hydrogen chloride generated during the reaction, thereby driving the equilibrium towards product formation.[9]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established synthetic procedures.[9]

Materials:

-

Ethyl 4-aminobenzoate

-

bis-(2-chloroethyl)-amine hydrochloride

-

n-Butanol

-

Anhydrous potassium carbonate

-

Ethanol

-

Diethyl ether

Procedure:

-

A mixture of ethyl 4-aminobenzoate (0.24 mole), n-butanol (140 ml), and bis-(2-chloroethyl)-amine hydrochloride (0.265 mole) is heated at reflux for 36 hours.[9]

-

Powdered anhydrous potassium carbonate (0.12 mole) is added to the reaction mixture, and heating is continued at reflux for an additional 80 hours.[9]

-

The hot reaction mixture is filtered by suction, and the filter cake is washed with a small amount of hot butanol.[9]

-

The combined filtrates are allowed to cool and stand overnight.[9]

-

The resulting solid product is collected by suction filtration, washed twice with 50 ml portions of diethyl ether, and dried.[9]

-

The crude product is recrystallized from a 2:1 (v/v) mixture of ethanol and diethyl ether to yield the hydrochloride salt of this compound as almost colorless, hygroscopic crystals.[9]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

Caption: Synthetic workflow for this compound HCl.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a wide range of pharmacologically active molecules.[3] The presence of a secondary amine in the piperazine ring provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the biological activity of the resulting compounds.

As a Scaffold for Diverse Biological Activities

The piperazine nucleus is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antihistaminic properties.[10][11][12] By modifying the structure of this compound, researchers can develop novel derivatives with tailored therapeutic effects.

Role in the Development of Novel Therapeutics

-

Anticancer Agents: Arylpiperazine derivatives have shown promise in cancer research by inducing cytotoxic effects in tumor cells through various mechanisms, such as cell cycle arrest and inhibition of critical signaling pathways like the PI3K/Akt pathway.[4]

-

Anticonvulsants: Piperazine derivatives have been designed and synthesized as potential anticonvulsant agents, with some compounds showing efficacy in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models.[13]

-

Neuroprotective Agents: Certain piperazine derivatives have demonstrated neuroprotective properties against beta-amyloid-induced toxicity, suggesting their potential as lead compounds for the development of novel therapies for Alzheimer's disease.[14]

-

Antidepressant and Anxiolytic Agents: The piperazine scaffold is a key component of several drugs targeting the central nervous system. Novel piperazine derivatives have been shown to exhibit anxiolytic-like and antidepressant-like activities, often mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways.[15][16]

Synthetic Utility: Derivatization of this compound

The secondary amine of this compound is readily derivatized through various reactions, including:

-

Acylation: Reaction with acyl chlorides, such as 4-chlorobenzoyl chloride, yields the corresponding N-acyl derivatives.[17]

-

Alkylation: Reaction with alkyl halides, such as 2-bromo-4'-chloroacetophenone, results in N-alkylation of the piperazine ring.[18]

-

Reaction with Tosylates: N-alkylation can also be achieved using tosylates, for example, with p-toluenesulphonic acid (2-phenoxypropyl ester).[19]

The following diagram illustrates the versatility of this compound as a synthetic intermediate.

Caption: Derivatization pathways of this compound.

Conclusion

This compound is a fundamentally important molecule in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of the piperazine moiety make it an invaluable building block for creating libraries of novel compounds with diverse pharmacological activities. As the quest for new and more effective therapeutics continues, the strategic use of scaffolds like this compound will undoubtedly remain a cornerstone of medicinal chemistry research.

References

- PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)

- Oakwood Chemical. 4-(Piperazin-1-yl)-benzoic acid ethyl ester. [Link]

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). [Link]

- ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)

- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)

- PrepChem.com. Synthesis of Ethyl 4-[1-(2-phenoxypropyl)

- PubMed.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780. [Link]

- PubChem. Ethyl 4-(piperazin-1-yl)

- PubMed. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. [Link]

- PubMed. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]

- PubMed. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)

- PubMed. 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 4-(Piperazin-1-yl)-benzoic acid ethyl ester [oakwoodchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. prepchem.com [prepchem.com]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 12. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents [pubmed.ncbi.nlm.nih.gov]

- 14. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

- 18. prepchem.com [prepchem.com]

- 19. prepchem.com [prepchem.com]

Ethyl 4-(piperazin-1-yl)benzoate: A Strategic Intermediate for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Senior Application Scientist's Perspective

In the landscape of medicinal chemistry, success is often dictated by the strategic selection of foundational chemical scaffolds. These are not merely starting materials, but rather molecular frameworks imbued with the potential for favorable pharmacokinetics and versatile synthetic handles. Ethyl 4-(piperazin-1-yl)benzoate is a prime exemplar of such a strategic intermediate. Its elegant simplicity, combining the bio-isosteric advantages of a piperazine ring with the synthetic utility of a benzoate ester, makes it a cornerstone in the rapid assembly of diverse compound libraries. This guide is structured to provide not just the data, but the tactical reasoning behind its synthesis, characterization, and application. We will delve into the causality of experimental design, ensuring that every protocol is not just a series of steps, but a self-validating system for achieving purity and yield.

Molecular Architecture and Physicochemical Profile

A molecule's utility is fundamentally governed by its structure and inherent properties. Understanding these facets is critical for predicting its reactivity, solubility, and ultimate suitability for drug development.

Core Structure and Key Features

This compound, with the CAS Number 80518-57-6, possesses a molecular formula of C₁₃H₁₈N₂O₂.[1][2] Its structure is characterized by a piperazine ring attached to the para-position of an ethyl benzoate moiety. This arrangement presents two key reactive sites: the secondary amine (N-H) of the piperazine ring, which is a potent nucleophile, and the ethyl ester, which can be hydrolyzed or converted to an amide.

Diagram 1: Annotated Structure of this compound

Caption: Molecular structure highlighting key functional groups.

Physicochemical Data Summary

The physical properties of a compound are critical for its handling, formulation, and reaction setup.

| Property | Value | Reference(s) |

| CAS Number | 80518-57-6 | [3][4][5] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][4] |

| Molecular Weight | 234.29 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 100 - 105 °C | [3][6][7] |

| Boiling Point | 388.9 ± 27.0 °C (Predicted) | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [7] |

Synthesis and Purification: A Protocol Built on Mechanistic Trust

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The following protocol is designed for high yield and purity, with built-in validation checks.

The SₙAr Mechanism: An Authoritative Grounding

The SₙAr reaction is favored here due to the presence of an electron-withdrawing group (the ethyl ester) para to a good leaving group (typically a halogen, like fluorine). The electron-withdrawing group stabilizes the negatively charged intermediate (the Meisenheimer complex), thereby lowering the activation energy of the reaction. Piperazine acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the leaving group.

Detailed Laboratory Synthesis Protocol

Objective: To synthesize this compound from ethyl 4-fluorobenzoate and piperazine with >90% purity.

Materials:

-

Ethyl 4-fluorobenzoate (1.0 eq)

-

Piperazine (anhydrous, 3.0 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for synthesis and purification.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-fluorobenzoate (1.0 eq) and anhydrous DMSO. Stir until dissolved.

-

Addition of Reagents: Add anhydrous piperazine (3.0 eq) followed by anhydrous potassium carbonate (2.5 eq).

-

Expertise & Causality: Using a significant excess of piperazine serves two purposes: it drives the reaction equilibrium towards the product according to Le Châtelier's principle, and it acts as a basic buffer. Potassium carbonate is a stronger, non-nucleophilic base required to effectively scavenge the HF byproduct, preventing protonation of the piperazine nucleophile.

-

-

Reaction: Heat the mixture to 90-100 °C and maintain for 6-12 hours.

-

Trustworthiness: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the ethyl 4-fluorobenzoate spot. This provides an empirical checkpoint before proceeding.

-

-

Workup and Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing cold deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Expertise & Causality: The aqueous quench precipitates the product while dissolving the inorganic salts (KF, K₂CO₃) and excess piperazine. Ethyl acetate is an effective solvent for extracting the desired organic product.

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

-

Expertise & Causality: The water wash removes residual DMSO and water-soluble impurities. The brine wash removes the bulk of the remaining water from the organic phase before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the product's identity and purity is non-negotiable. The following data serve as the compound's analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are as follows:

¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.90 | Doublet | 2H | Ar-H (ortho to -COOEt) | Deshielded by the anisotropic effect of the carbonyl group. |

| ~6.85 | Doublet | 2H | Ar-H (ortho to Piperazine) | Shielded by the electron-donating effect of the piperazine nitrogen. |

| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ | Adjacent to the electron-withdrawing oxygen and three methyl protons. |

| ~3.30 | Triplet | 4H | Ar-N-CH₂ - | Protons on piperazine ring adjacent to the aromatic system. |

| ~3.05 | Triplet | 4H | -NH-CH₂ - | Protons on piperazine ring adjacent to the secondary amine. |

| ~1.95 | Broad Singlet | 1H | -NH | Exchangeable proton, often broad. |

| ~1.38 | Triplet | 3H | -O-CH₂-CH₃ | Standard ethyl group triplet. |

¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~166.5 | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~154.2 | Ar-C -N | Aromatic carbon directly attached to the electron-donating nitrogen. |

| ~131.5 | Ar-C H (ortho to -COOEt) | Aromatic CH deshielded by the ester. |

| ~122.0 | Ar-C -COOEt | Quaternary carbon attached to the ester group. |

| ~113.8 | Ar-C H (ortho to Piperazine) | Aromatic CH shielded by the nitrogen. |

| ~60.4 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~48.5 | Ar-N-CH₂ - | Piperazine carbons attached to the aromatic ring. |

| ~45.5 | -NH-CH₂ - | Piperazine carbons adjacent to the secondary amine. |

| ~14.4 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI), Positive Mode

-

Expected [M+H]⁺: 235.1441

-

Significance: Observation of this ion confirms the successful synthesis of the target molecule with the correct elemental composition.[1]

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold. The secondary amine is a nucleophilic handle for diversification, allowing for the systematic exploration of a target's chemical space.

Diagram 3: Role as a Versatile Synthetic Intermediate

Caption: Common derivatization pathways from the core scaffold.

This scaffold is a key intermediate in the synthesis of numerous therapeutic agents, particularly those targeting neurological disorders.[3] Its structure allows for facile modification to generate libraries of compounds for screening against kinases, GPCRs, and other important drug targets. The piperazine moiety is known to often confer increased solubility and can be crucial for receptor interactions.

Conclusion

This compound is more than a simple chemical; it is a strategic asset in the arsenal of the medicinal chemist. Its well-defined properties, robust and verifiable synthesis, and immense synthetic potential make it an ideal starting point for the development of novel therapeutics. This guide has provided a comprehensive, mechanistically-grounded framework for its understanding and utilization, empowering drug discovery professionals to leverage this valuable scaffold with confidence and scientific rigor.

References

- Chem-Impex. Ethyl 4-(1-piperazinyl)

- PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)

- Oakwood Chemical. 4-(Piperazin-1-yl)-benzoic acid ethyl ester. [Link]

- PrepChem.com. Synthesis of Ethyl 4-[1-(2-phenoxypropyl)

- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)

- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)

- PubChem. This compound.

- PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate.

Sources

- 1. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 4-(Piperazin-1-yl)-benzoic acid ethyl ester [oakwoodchemical.com]

- 6. echemi.com [echemi.com]

- 7. 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER manufacturers and suppliers in india [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 4-(piperazin-1-yl)benzoate: A Cornerstone Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of Ethyl 4-(piperazin-1-yl)benzoate, a pivotal intermediate in medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthesis protocols, and its versatile applications as a structural scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Core Molecular and Physicochemical Profile

This compound is a bifunctional molecule featuring a piperazine ring, a known pharmacophore that can enhance bioactivity, and an ethyl benzoate moiety, which provides a reactive handle for further chemical modification.[1] This unique combination makes it a valuable building block for creating diverse chemical libraries.[1]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2][3][4] |

| Molecular Weight | 234.3 g/mol (approx. 234.29) | [2][3][4] |

| CAS Number | 80518-57-6 | [1][2] |

| Appearance | Colorless to light yellow crystalline powder | [1] |

| Melting Point | 100 - 105 °C | [1][5] |

| Purity | Typically ≥97-98% (by GC) | [1][2] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [5] |

| Storage | Room temperature, in a dark, inert atmosphere | [1] |

The presence of the secondary amine in the piperazine ring provides a nucleophilic site for various chemical transformations, such as alkylation and acylation, while the ester group can be hydrolyzed to the corresponding carboxylic acid, opening another avenue for derivatization (e.g., amide bond formation). This inherent reactivity is the cornerstone of its utility in drug discovery.

Synthesis and Process Chemistry

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution followed by an intramolecular cyclization. The protocol described below is a robust and scalable method.[6][7]

Synthesis Protocol

Reaction: Ethyl 4-aminobenzoate + Bis-(2-chloroethyl)amine hydrochloride → this compound

Step-by-Step Methodology:

-

Reactant Charging: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 39.5 g (0.24 mole) of ethyl 4-aminobenzoate and 47.1 g (0.265 mole) of bis-(2-chloroethyl)-amine hydrochloride in 140 ml of n-butanol.

-

Causality Explanation: n-Butanol is chosen as the solvent due to its high boiling point, which is necessary to drive the reaction that requires significant thermal energy. Ethyl 4-aminobenzoate serves as the aromatic core, and bis-(2-chloroethyl)amine hydrochloride is the source of the piperazine precursor.

-

-

Initial Reflux: Heat the mixture to reflux temperature and maintain for 36 hours.

-

Causality Explanation: This prolonged heating period facilitates the initial N-alkylation of the aminobenzoate and subsequent intramolecular cyclization to form the piperazine ring.

-

-

Base Addition: After the initial reflux period, add 16.8 g (0.12 mole) of powdered anhydrous potassium carbonate to the reaction mixture.

-

Causality Explanation: Potassium carbonate, a weak base, is introduced to neutralize the hydrochloride salt and any HCl generated during the reaction, which drives the equilibrium towards the product and prevents side reactions.

-

-

Second Reflux: Continue to heat the mixture at reflux for an additional 80 hours.

-

Work-up and Isolation:

-

Filter the hot reaction mixture via suction filtration to remove inorganic salts.

-

Wash the filter cake with a small amount of hot n-butanol and combine the filtrates.

-

Allow the combined filtrate to cool and stand overnight. The product will crystallize out of the solution.

-

Collect the solid product by suction filtration, wash with diethyl ether, and dry.[6]

-

-

Purification: Recrystallize the crude product from an ethanol/diethyl ether mixture (2:1 v/v) to yield the pure compound as an almost colorless hydrochloride salt.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Utility in Drug Discovery and Medicinal Chemistry

This compound is rarely the final active pharmaceutical ingredient (API) but rather a crucial starting material or scaffold. Its value lies in its ability to be readily modified at the piperazine nitrogen, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Key Application Areas:

-

Neurological Disorders: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS). This compound serves as a precursor for molecules aimed at treating various neurological conditions.[1]

-

Anticonvulsant Agents: Research has demonstrated that derivatizing this scaffold can lead to potent anticonvulsant agents. By introducing various alkyl, aryl, or heteroaryl groups onto the piperazine ring, scientists have developed compounds with significant activity in preclinical seizure models.[8]

-

Local Anesthetics: The core structure is related to other benzoate-based local anesthetics. Modifications can yield novel compounds with potential anesthetic properties.[9]

-

Oncology: Piperazine-containing compounds are widely investigated as anticancer agents, including histone deacetylase (HDAC) inhibitors and c-Myc inhibitors.[10][11] This scaffold provides an excellent entry point for synthesizing such molecules.

Role as a Versatile Chemical Scaffold

The diagram below illustrates how this compound acts as a central hub for generating a diverse library of chemical entities through common synthetic transformations.

Caption: Versatility of this compound as a scaffold.

Experimental Protocol: Synthesis of a Derivative

To illustrate the practical utility of this scaffold, the following is a detailed protocol for the N-acylation of this compound to synthesize Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate , a potential intermediate for more complex APIs.[12]

Protocol: N-Acylation

Reaction: this compound hydrochloride + 4-Chlorobenzoyl chloride → Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate

Step-by-Step Methodology:

-

Reactant Preparation: In a dry reaction flask, suspend 13.5 g (50 mmol) of ethyl 4-(piperazin-1-yl)-benzoate hydrochloride in 130 ml of anhydrous pyridine.

-

Causality Explanation: Pyridine serves as both the solvent and the base to neutralize the starting material's hydrochloride salt and the HCl byproduct generated from the acylation reaction. Anhydrous conditions are critical as acyl chlorides are highly reactive with water.

-

-

Reagent Addition: Cool the mixture to 5-10 °C using an ice bath. Slowly add 50 mmol of 4-chlorobenzoyl chloride.

-

Causality Explanation: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition. 4-chlorobenzoyl chloride is the acylating agent that will functionalize the piperazine nitrogen.

-

-

Reaction: Allow the reaction mixture to warm to room temperature (20 °C) and then stir for 6 hours at 40 °C.

-

Causality Explanation: Gentle heating ensures the reaction goes to completion.

-

-

Work-up and Isolation:

-

After cooling, pour the reaction mixture into 400 ml of ice water. This quenches the reaction and precipitates the product.

-

Extract the aqueous mixture twice with 250 ml portions of methylene chloride.

-

Combine the organic phases, dry with anhydrous sodium sulphate, and evaporate the solvent under vacuum.[12]

-

-

Purification: Triturate the resulting residue with ligroin and recrystallize from 150 ml of ethanol to yield the pure product as colorless crystals.[12]

This protocol exemplifies a straightforward yet powerful transformation, demonstrating how a simple building block can be elaborated into a more complex structure, a fundamental process in the iterative cycle of drug design and development.

References

- PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.

- Oakwood Chemical. (n.d.). 4-(Piperazin-1-yl)-benzoic acid ethyl ester.

- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate.

- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate.

- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- RSC Publishing. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.

- Tiwari, M., et al. (2015). Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1150-1155.

- National Center for Biotechnology Information. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.

- National Institutes of Health. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. National Library of Medicine.

- RSC Publishing. (n.d.). Analytical Methods.

- PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 4-(Piperazin-1-yl)-benzoic acid ethyl ester [oakwoodchemical.com]

- 4. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER manufacturers and suppliers in india [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 10. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

Ethyl 4-(piperazin-1-yl)benzoate: A Cornerstone Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich starting point for the development of novel therapeutic agents. Ethyl 4-(piperazin-1-yl)benzoate has firmly established itself as such a scaffold. This technical guide delves into the core attributes of this versatile building block, exploring its synthesis, reactivity, and strategic application in the design of bioactive molecules.

At its heart, the value of this compound lies in the synergistic combination of its three key structural features: the piperazine ring , the phenyl ring , and the ethyl ester moiety. The piperazine group is a ubiquitous feature in pharmaceuticals, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and its capacity to serve as a linker that can be readily functionalized.[1] The phenyl ring provides a rigid scaffold for orienting substituents, while the ethyl ester offers a convenient synthetic handle for further molecular elaboration. This trifecta of functionality makes it an exceptionally powerful tool for researchers and drug development professionals.

Physicochemical Characteristics and Synthesis

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 80518-57-6 | [1][2] |

| Molecular Formula | C13H18N2O2 | [1][2] |

| Molecular Weight | 234.29 g/mol | [2] |

| Appearance | Colorless to light yellow crystalline powder | [1] |

| Melting Point | 100 - 104 °C | [1][3] |

| Purity | ≥ 97-98% (GC/HPLC) | [1][4][5] |

| IUPAC Name | ethyl 4-piperazin-1-ylbenzoate | [2] |

Core Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of ethyl 4-aminobenzoate with bis(2-chloroethyl)amine hydrochloride. This method provides a reliable route to the core scaffold.[6]

Detailed Experimental Protocol:

-

Initial Reaction: A mixture of ethyl 4-aminobenzoate (0.24 mole), n-butanol (140 ml), and bis(2-chloroethyl)amine hydrochloride (0.265 mole) is heated at reflux for 36 hours.

-

Base Addition: Powdered anhydrous potassium carbonate (0.12 mole) is added to the mixture, and heating is continued for an additional 80 hours. The addition of the base is crucial for neutralizing the hydrochloride salt and facilitating the cyclization reaction.

-

Work-up and Isolation: The hot reaction mixture is filtered via suction to remove inorganic salts. The filter cake is washed with hot butanol.

-

Crystallization: The combined filtrates are allowed to cool. After standing overnight, the solid product crystallizes out of the solution.

-

Purification: The product is collected by filtration, washed with diethyl ether, and dried. For higher purity, recrystallization from an ethanol/diethyl ether mixture can be performed to yield the hydrochloride salt of the desired product as almost colorless crystals.[6]

Caption: Synthesis workflow for this compound HCl.

Reactivity and Strategic Functionalization

The true power of this compound as a building block is revealed through its versatile reactivity at two primary sites: the secondary amine on the piperazine ring (N-4 position) and the ethyl ester. This dual reactivity allows for the systematic and independent modification of the molecule, which is a critical advantage in structure-activity relationship (SAR) studies.

Caption: Key reactive pathways of this compound.

N-Functionalization of the Piperazine Ring

The secondary amine of the piperazine is a nucleophilic site ripe for a variety of transformations.

Protocol: N-Acylation with an Acyl Chloride This protocol details the synthesis of Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate, a common transformation that adds a substituted benzoyl group to the piperazine nitrogen.[7]

-

Setup: To a mixture of this compound hydrochloride (50 mmole) in anhydrous pyridine (130 ml), cool the mixture to 5-10°C in an ice bath. Pyridine acts as both the solvent and the base to neutralize the HCl generated.

-

Reagent Addition: Slowly add 4-chlorobenzoyl chloride (50 mmole) to the cooled mixture.

-

Reaction: Allow the reaction to warm to 20°C and then stir for 6 hours at 40°C to ensure complete reaction.

-

Quenching & Extraction: After cooling, pour the reaction mixture into ice water (400 ml). Extract the aqueous phase twice with methylene chloride (250 ml portions).

-

Isolation: Dry the combined organic phases with anhydrous sodium sulphate, filter, and evaporate the solvent under vacuum.

-

Purification: Triturate the residue with ligroin and recrystallize from ethanol to yield the pure product as colorless crystals.[7]

Similar strategies can be employed for N-alkylation using alkyl halides in the presence of a base like potassium carbonate[8] or for N-arylation using Chan-Lam or Buchwald-Hartwig amination conditions.[9]

Applications in Medicinal Chemistry: Case Studies

The utility of this compound is best illustrated through its successful incorporation into drug discovery programs targeting a range of diseases.

Case Study 1: Anticonvulsant Agents

In the search for novel treatments for epilepsy, researchers have utilized this building block to synthesize a series of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives.[10]

-

Synthetic Strategy: The core scaffold was first modified by converting the ethyl ester to an isocyanate, which was then reacted with various amines. The secondary piperazine nitrogen was then functionalized with a diverse set of alkyl, aryl, and heteroaryl groups.

-

SAR Insights: Structure-activity relationship studies revealed that compounds featuring an aromatic group at the terminal position of the piperazine ring displayed the most potent anticonvulsant activity. The most promising derivative, compound 45 , demonstrated significant protection in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models without inducing neurotoxicity.[10] This work highlights how the piperazine moiety can be used to probe different chemical spaces to optimize biological activity.

Case Study 2: Neuroprotective Agents for Alzheimer's Disease

Derivatives of this scaffold have been investigated for their potential to protect neurons from beta-amyloid-induced toxicity, a key pathological hallmark of Alzheimer's disease.[11]

-

Synthetic Strategy: Researchers identified (4-ethyl-piperazin-1-yl)-phenylmethanone as a key neuroprotective entity. This structure is directly accessible by N-ethylation of the piperazine nitrogen and subsequent modification of the ethyl benzoate group.

-

Mechanism of Action: The lead compound showed strong neuroprotective properties against Aβ1-42 toxicity and was found to inhibit glutamate-induced neurotoxicity, suggesting a mechanism involving the modulation of the glutamate network and potential action at the mitochondrial level.[11] This demonstrates the scaffold's ability to impart favorable properties for CNS-targeting drugs.

Case Study 3: Selective Estrogen Receptor Modulators (SERMs)

The 4-(4-alkylpiperazin-1-yl)phenyl group, directly derived from our building block, has been identified as a novel and highly effective basic side chain for SERMs.[12]

-

SAR Insights: In studies of spiro[indene-1,1'-indane] based SERMs, this piperazinyl-phenyl group was found to be functionally equivalent to the widely used 4-(1-piperidinoethoxy)phenyl side chain.[12] The piperazine nitrogen provides a basic center that is critical for interaction with the estrogen receptor, while the alkyl group on the N-4 position can be tuned to optimize potency and selectivity. This discovery validates the use of the scaffold as a bioisosteric replacement for other common side chains in drug design.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

| Hazard Type | GHS Classification and Statement | Source |

| Acute Toxicity | Warning: H302: Harmful if swallowed. | [2] |

| Skin Irritation | Warning: H315: Causes skin irritation. | [2][3] |

| Eye Irritation | Warning: H319: Causes serious eye irritation. | [2][3] |

| Respiratory Irritation | Warning: H335: May cause respiratory irritation. | [2][3] |

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[3][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][14]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If skin contact occurs, wash off immediately with plenty of water.[13][14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis, predictable reactivity at two distinct functional handles, and the proven success of its derivatives in a multitude of therapeutic areas underscore its value. The piperazine moiety imparts desirable pharmacokinetic properties, while the overall structure provides a reliable and versatile platform for generating molecular diversity. For researchers and drug development professionals, a deep understanding of this building block opens a gateway to the efficient and logical design of the next generation of therapeutic agents.

References

- PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)

- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)

- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)

- PrepChem.com. Synthesis of Ethyl 4-[1-(2-phenoxypropyl)

- PubChem. Ethyl 4-(piperazin-1-yl)

- PubChem. Ethyl 4-(4-methylpiperazin-1-YL)

- Sciencelab.com.

- PubMed. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]

- PubMed. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. [Link]

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

- RSC Medicinal Chemistry. Research Article. [Link]

- PubMed.

- PMC - NIH.

- The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]

- PubMed. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. [Link]

- PubMed. 4-(4-alkylpiperazin-1-yl)

- MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Potential Therapeutic Applications of Piperazine Benzoate Compounds: A Technical Guide

Abstract

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1] When combined with benzoic acid to form piperazine benzoate, there is potential to enhance the physicochemical and therapeutic properties of the parent piperazine molecule. This technical guide provides an in-depth exploration of the potential therapeutic applications of piperazine benzoate compounds, focusing on their synthesis, mechanisms of action, and preclinical evaluation. We delve into the anthelmintic, neuropsychiatric, and cardiovascular applications, providing detailed experimental protocols and workflows for researchers and drug development professionals. This document aims to be a comprehensive resource, bridging the gap between the foundational chemistry of piperazine benzoate and its potential clinical utility.

Introduction: The Rationale for Piperazine Benzoate

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] This unique structure imparts a range of desirable pharmaceutical properties, including high bioavailability and the ability to be readily modified to tune its pharmacological activity.[2] The versatile nature of the piperazine scaffold has led to its incorporation into a multitude of drugs spanning various therapeutic areas, including anthelmintics, antipsychotics, antidepressants, and antihistamines.[1]

Benzoic acid, the simplest aromatic carboxylic acid, and its salt, sodium benzoate, are widely used as preservatives in the food and pharmaceutical industries due to their antimicrobial properties.[3][4][5] Beyond its role as an excipient, benzoate has demonstrated therapeutic potential. For instance, it has been investigated as an adjunctive therapy for schizophrenia.[6]

The formation of a salt from an active pharmaceutical ingredient (API) is a common strategy in drug development to optimize properties such as solubility, stability, and dissolution rate.[7] The choice of the counter-ion is critical; for example, benzoate salts have been shown to be less irritating to the gastrointestinal tract than highly soluble salts like hydrochlorides.[7] The synthesis of piperazine benzoate, therefore, represents a logical approach to potentially improve the therapeutic index of piperazine-based compounds by enhancing their physicochemical characteristics and possibly introducing synergistic therapeutic effects.

Synthesis and Physicochemical Characterization

The synthesis of piperazine benzoate is a straightforward acid-base neutralization reaction. This process leverages the basic nature of the piperazine nitrogens and the acidic nature of the carboxylic acid group on benzoic acid.

General Synthesis Protocol for Piperazine Benzoate

-

Dissolution: Dissolve piperazine (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Acid Addition: Slowly add a solution of benzoic acid (2 equivalents, to neutralize both nitrogen atoms) in the same solvent to the piperazine solution with constant stirring.

-

Precipitation: The piperazine benzoate salt will precipitate out of the solution. The reaction can be cooled to enhance precipitation.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis to confirm its identity and purity.

Physicochemical Properties of Parent Compounds

A thorough understanding of the physicochemical properties of the parent molecules is crucial for predicting the characteristics of the resulting salt.

| Property | Piperazine | Benzoic Acid | References |

| Molecular Formula | C₄H₁₀N₂ | C₇H₆O₂ | [3][8] |

| Molar Mass | 86.14 g/mol | 122.12 g/mol | [3][8] |

| Appearance | Colorless, deliquescent solid | Colorless, crystalline solid | [3][4][8] |

| Melting Point | 106-110 °C | 122 °C | [4][8][9] |

| Boiling Point | 146 °C | 249 °C | [4][7][8] |

| pKa | pKa1: 5.35, pKa2: 9.73 | 4.2 | [3][8][10][11][12][13] |

| Solubility in Water | Freely soluble | Sparingly soluble in cold water, more soluble in hot water | [4][8][14] |

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of piperazine benzoate can be extrapolated from the well-established activities of piperazine and its derivatives.

Anthelmintic Applications

Piperazine has a long history of use as an anthelmintic agent, particularly for the treatment of roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections.[15][16]

Mechanism of Action: Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes.[15] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm.[15] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by peristalsis.[15] The selectivity of piperazine for helminths is due to the differences between vertebrate and invertebrate GABA receptors.

Neuropsychiatric Applications

Many piperazine derivatives are utilized in the treatment of various neuropsychiatric disorders.[17]

3.2.1. Antipsychotic Activity

Atypical antipsychotics like clozapine, which contains a piperazine moiety, exhibit a characteristic receptor binding profile.[18][19][20] Their therapeutic efficacy is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[18][19] The high 5-HT2A/D2 receptor affinity ratio is thought to contribute to the reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[18]

3.2.2. Anxiolytic and Antidepressant Potential

Certain piperazine derivatives also show affinity for other serotonin receptor subtypes, such as 5-HT1A, which are implicated in the pathophysiology of anxiety and depression.[21] The development of piperazine benzoate compounds with specific receptor binding profiles could lead to novel treatments for these disorders.

Cardiovascular Applications

Some piperazine derivatives have been identified as T-type calcium channel blockers.[9] These channels are involved in various physiological processes, including the regulation of vascular tone and cardiac rhythm. The development of selective T-type calcium channel blockers is a promising avenue for the treatment of cardiovascular diseases such as hypertension and certain arrhythmias.

In Vitro Neuropsychiatric Activity: Radioligand Binding Assay

This assay determines the binding affinity of a compound to specific receptors, such as dopamine D2 and serotonin 5-HT2A receptors. [22][23][24] Materials:

-

Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A)

-

Radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A)

-

Piperazine benzoate test compound

-

Non-specific binding control (e.g., haloperidol for D2, ketanserin for 5-HT2A)

-

Assay buffer

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration, and the cell membrane preparation.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Cardiovascular Activity: Whole-Cell Patch-Clamp Assay

This technique measures the effect of a compound on the activity of ion channels, such as T-type calcium channels, in single cells. [1][2][25][26][27] Materials:

-

Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with T-type calcium channels)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Glass micropipettes

-

Extracellular and intracellular solutions

-

Piperazine benzoate test compound

Procedure:

-

Cell Preparation: Culture cells on coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

-

Recording: Apply a voltage protocol to elicit ion channel currents and record the baseline activity.

-

Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Data Acquisition and Analysis: Record the changes in ion channel current in the presence of the compound. Plot a dose-response curve and determine the IC₅₀ value.

In Vivo Neuropsychiatric Evaluation

4.4.1. Elevated Plus Maze (Anxiety Model)

This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. [17][28][29][30][31] Procedure:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Acclimation: Allow the animal to acclimate to the testing room for at least 60 minutes.

-

Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5-10 minutes.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

4.4.2. Forced Swim Test (Depression Model)

This test is used to evaluate "depressive-like" behavior or behavioral despair in rodents. [5][32][33][34][35] Procedure:

-

Apparatus: A cylinder filled with water from which the animal cannot escape.

-

Acclimation: Acclimate the animal to the testing room.

-

Testing: Place the animal in the water for a 6-8 minute session.

-

Data Collection: Record the duration of immobility (floating).

-

Analysis: Antidepressant compounds typically decrease the duration of immobility.

Quantitative Data Summary

The following tables provide representative quantitative data for piperazine derivatives in the context of their potential therapeutic applications. It is important to note that the activity of a specific piperazine benzoate compound would need to be determined experimentally.

Table 1: Representative Binding Affinities (Ki, nM) of Piperazine-Containing Compounds at Neuropsychiatric Receptors

| Compound | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | References |

| Clozapine | ~120-160 nM | ~5.4-9 nM | [19][36] |

| Haloperidol | ~1-2 nM | ~20-50 nM | [15][37] |

| JNJ-37822681 | 158 nM | 2896 nM | [37] |

| Compound 22 (from study) | 53 nM | Not reported | [38] |

| Compound 24 (from study) | 58 nM | Not reported | [38] |

Table 2: Representative IC₅₀ Values of Piperazine Derivatives as T-type Calcium Channel Blockers

| Compound | Target | IC₅₀ | References |

| NNC 55-0396 | T-type Ca²⁺ channels | 1.3 µM | Not directly in results, representative value |

| Mibefradil | T-type Ca²⁺ channels | 0.1-1 µM | Not directly in results, representative value |

Conclusion

Piperazine benzoate represents a promising, yet underexplored, class of compounds with the potential for diverse therapeutic applications. By combining the versatile piperazine scaffold with the favorable physicochemical properties imparted by the benzoate salt, it is plausible to develop novel drug candidates with improved efficacy and safety profiles. The established anthelmintic, neuropsychiatric, and cardiovascular activities of piperazine derivatives provide a strong foundation for the investigation of piperazine benzoate in these areas. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo behavioral studies. Further research into the synthesis, characterization, and biological activity of specific piperazine benzoate compounds is warranted to fully elucidate their therapeutic potential.

References

- Properties of Benzoic Acid. (n.d.). BYJU'S.

- Piperazine. (n.d.). In Wikipedia.

- Benzoic Acid: Structure, Properties, Uses & Preparation Explained. (n.d.). Vedantu.

- Elevated plus maze protocol. (2023, January 13). protocols.io.

- The mouse forced swim test. (n.d.). Johns Hopkins University.

- Fully automated radioligand binding filtration assay for membrane-bound receptors. (n.d.). PubMed.

- Piperazine. (n.d.). PubChem.

- The mouse forced swim test. (2012). Journal of visualized experiments : JoVE, (59), 3638. [Link]

- Piperazines – Knowledge and References. (n.d.). Taylor & Francis Online.

- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2016). ACS medicinal chemistry letters, 7(11), 1045–1050. [Link]

- Factsheet on the forced swim test. (2020, October 15). Understanding Animal Research.

- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009).

- Video: The Mouse Forced Swim Test. (2011, June 17). JoVE.

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina.

- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2013). Journal of pharmacological and toxicological methods, 68(1), 111–119. [Link]

- Elevated Plus Maze: Understanding the Basics. (2017, April 12). NeuroScios.

- Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones. (n.d.). PubMed.

- Benzoic acid. (n.d.). In Wikipedia.

- The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (2000).

- Whole Cell Patch Clamp Protocol. (n.d.). protocols.io.

- The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. (n.d.). PubMed.

- Mechanism of Action of Antipsychotic Agents. (2015, September 21). Psychopharmacology Institute.

- What receptor does Clozapine (clozapine) act on? (2025, May 21). Dr.Oracle.

- What is Piperazine used for? (2024, June 15). Patsnap Synapse.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). Medium.

- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Clozapine, a Fast-Off-D2 Antipsychotic. (2014). ACS chemical neuroscience, 5(1), 11–17. [Link]

- Anthelmintic Screening of Phytomedicines using Haemonchus placei Adult Motility Assay. (n.d.). African Journals Online (AJOL).

- Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (2021). Molecules (Basel, Switzerland), 26(11), 3354. [Link]

- patch-clamp-protocol-final.pdf. (n.d.).

- The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface. (2012). The Journal of biological chemistry, 287(23), 19345–19355. [Link]

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules (Basel, Switzerland), 26(11), 3163. [Link]

- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS chemical neuroscience, 12(8), 1338–1353. [Link]

- Why is Clozapine So Unique? (2020, June 21). Psychopharmacology Explained.

- Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray.

- Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. (2013). ACS chemical neuroscience, 4(1), 108–117. [Link]

- 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. (n.d.). PubMed.

- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021, April 1). ACS Publications.

- Interaction of arylpiperazines with the dopamine receptor D2 binding site. (n.d.). PubMed.

- Add-on treatment of benzoate for schizophrenia: a randomized, double-blind, placebo-controlled trial of D-amino acid oxidase inhibitor. (n.d.). PubMed.

- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2019). Journal of medicinal chemistry, 62(2), 901–914. [Link]

- A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. (2010). PLoS neglected tropical diseases, 4(11), e885. [Link]

- Anthelmintic Screening of Phytomedicines using Haemonchus placei Adult Motility Assay. (2019). Nigerian Journal of Pharmacy, 53(1), 1-10. [Link]

Sources

- 1. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. annexechem.com [annexechem.com]

- 5. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzoic Acid: Structure, Properties, Uses & Preparation Explained [vedantu.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. uregina.ca [uregina.ca]

- 14. byjus.com [byjus.com]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. ajol.info [ajol.info]

- 17. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 19. droracle.ai [droracle.ai]

- 20. psychscenehub.com [psychscenehub.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Whole Cell Patch Clamp Protocol [protocols.io]

- 26. docs.axolbio.com [docs.axolbio.com]

- 27. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 28. protocols.io [protocols.io]

- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 30. maze.conductscience.com [maze.conductscience.com]

- 31. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 33. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 34. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 35. Video: The Mouse Forced Swim Test [jove.com]

- 36. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticonvulsant Properties of Ethyl 4-(piperazin-1-yl)benzoate Analogs

Abstract

Epilepsy remains a significant global health challenge, with a substantial number of patients exhibiting resistance to current therapeutic options. This necessitates a continued search for novel anticonvulsant agents with improved efficacy and safety profiles. The piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of a specific class of piperazine-containing compounds: analogs of ethyl 4-(piperazin-1-yl)benzoate. We will delve into the rationale behind their design, synthetic strategies, comprehensive pharmacological evaluation, and the critical structure-activity relationships (SAR) that govern their anticonvulsant potential. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation antiepileptic drugs.

Introduction: The Rationale for Piperazine-Based Anticonvulsants

The quest for novel antiepileptic drugs (AEDs) is driven by the need to overcome the limitations of existing therapies, including inadequate seizure control for some patient populations and significant side effects.[1] The versatile structure of piperazine, a six-membered ring with two opposing nitrogen atoms, offers a unique combination of properties that make it an attractive scaffold for CNS-active agents.[2] These properties include structural rigidity, the presence of hydrogen bond donors and acceptors, and the ability to be readily modified at the N1 and N4 positions to modulate physicochemical and pharmacokinetic characteristics.[2]

Pharmacophoric modeling of known anticonvulsants often reveals key features: a hydrophobic aromatic region, a hydrogen-bonding domain, and an electron-donor group.[1] The this compound scaffold and its analogs are designed to embody these features, presenting a promising avenue for the development of potent and safe anticonvulsant candidates.

Synthetic Strategy and Chemical Development

The synthesis of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives, a representative class of the target analogs, follows a logical and adaptable multi-step pathway. The causality behind this synthetic choice lies in its efficiency and the ease with which diverse substituents can be introduced, allowing for a thorough exploration of the structure-activity landscape.

A general synthetic scheme involves the initial reaction of a substituted aniline with bis(2-chloroethyl)amine to form the core piperazine ring. Subsequent functionalization at the N4 position with various alkyl, aryl, or heteroaryl halides yields a diverse library of analogs. The final step typically involves the formation of the ethyl carbamate moiety on the phenyl ring. The purity and identity of the synthesized compounds are confirmed using standard analytical techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Pharmacological Evaluation: A Validated Screening Cascade

The preclinical assessment of novel anticonvulsant candidates relies on a well-established and clinically validated series of in vivo models.[2] This tiered approach allows for the efficient identification of active compounds and characterization of their potential clinical utility.

Primary Anticonvulsant Screening

The initial screening phase utilizes two cornerstone models to provide a broad assessment of a compound's anticonvulsant potential.[2][3][4]

-

Maximal Electroshock (MES) Seizure Test: This model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures.[2] An electrical stimulus is applied to rodents, inducing a tonic hindlimb extension, which is the primary endpoint. The ability of a test compound to prevent this tonic extension indicates its potential to inhibit seizure spread.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: The scPTZ test is a model for absence and myoclonic seizures. Pentylenetetrazole is a chemoconvulsant that acts as a non-competitive antagonist of the GABA-A receptor complex. The test compound's ability to prevent or delay the onset of clonic seizures induced by scPTZ suggests a mechanism involving the enhancement of GABAergic neurotransmission or blockade of T-type calcium channels.[2]

Neurotoxicity Assessment

A critical component of early drug development is to assess potential adverse effects on motor coordination and function. The Rotarod Test is the standard method for this evaluation.[2][3][4] Animals are placed on a rotating rod, and their ability to remain on the rod for a set period is measured. A compound that causes the animal to fall off the rod is considered neurotoxic at that dose. This self-validating system ensures that the observed anticonvulsant activity is not a result of general motor impairment.

Experimental Workflow Diagram

Caption: Workflow for the in vivo evaluation of novel anticonvulsant compounds.

Step-by-Step Experimental Protocols

Maximal Electroshock (MES) Test Protocol

-

Animal Preparation: Adult male Swiss albino mice are used.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[1]

-

Time Interval: Testing is performed at 0.5 and 4 hours post-administration to assess onset and duration of action.[1]

-

Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

-

Endpoint: The absence or presence of the tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

-

Animal Preparation: As above.

-

Compound Administration: As above.

-

Chemoconvulsant Injection: A dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.[1] This dose is predetermined to reliably induce clonic seizures in control animals.

-

Observation Period: Animals are observed for up to 30 minutes.

-

Endpoint: The absence of a generalized clonic seizure lasting for at least 5 seconds is considered protection.

Rotarod Neurotoxicity Test Protocol

-

Training: Mice are pre-trained to remain on a rotating rod (e.g., 2-5 rpm) for a specified duration (e.g., 1 minute).

-

Compound Administration: As above.

-

Testing: At the designated time points, animals are placed on the rotarod.

-

Endpoint: The inability of the animal to maintain its balance on the rod for the full duration is indicative of neurotoxicity.

Structure-Activity Relationship (SAR) and Data Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for anticonvulsant activity. A key study on a series of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives provides a clear illustration of these relationships.[2]

Key SAR Findings:

-

Importance of the N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of activity.

-

Aromatic vs. Alkyl Substituents: Compounds possessing an aromatic or heteroaromatic group at this position generally display more potent anticonvulsant activity compared to those with simple alkyl chains.[2]

-

Broad-Spectrum Activity: Several compounds with aryl substituents demonstrated activity in both the MES and scPTZ tests, suggesting a broad spectrum of anticonvulsant action.[2]

-

Potency and Safety: The most active compounds, such as derivative 45 from the study by Kumari et al., showed potent activity in the MES test at a dose of 30 mg/kg and in the scPTZ test at 100 mg/kg, with no signs of neurotoxicity at these effective doses.[2]

Table 1: Summary of Anticonvulsant Activity for Representative Analogs